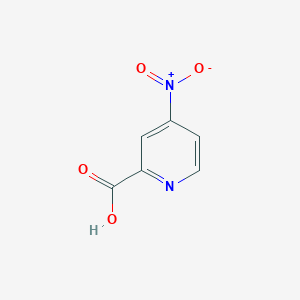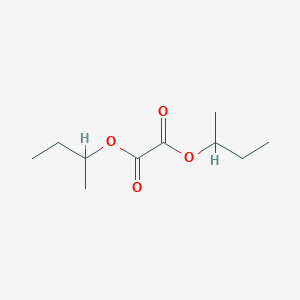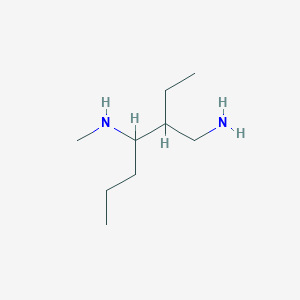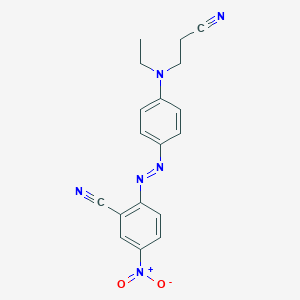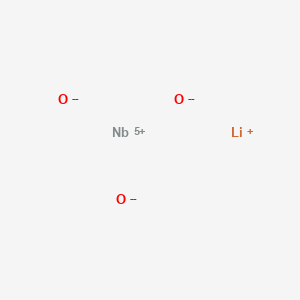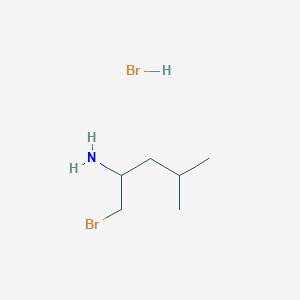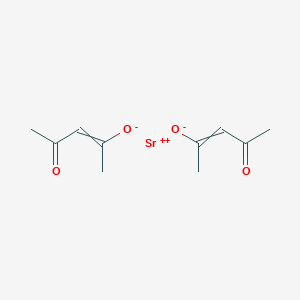
Strontium acetylacetonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is commonly used in various industries, including medical, environmental, and industrial research. This compound is known for its unique properties and applications, making it a valuable substance in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Strontium acetylacetonate can be synthesized through the reaction of strontium hydroxide with 2,4-pentanedione under controlled conditions. The reaction typically involves the following steps:
- Dissolution of strontium hydroxide in water to form a strontium hydroxide solution.
- Addition of 2,4-pentanedione to the strontium hydroxide solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolation and purification of the resulting strontium bis(2,4-pentanedionato-O,O’) hydrate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
化学反应分析
Types of Reactions
Strontium acetylacetonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium carbonate, while reduction can produce strontium metal.
科学研究应用
Strontium acetylacetonate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other strontium compounds and as a catalyst in various chemical reactions.
Biology: Employed in studies involving strontium’s biological effects and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications, including bone health and treatment of osteoporosis.
Industry: Utilized in the production of advanced materials, ceramics, and electronic components
作用机制
The mechanism of action of Strontium acetylacetonate involves its interaction with specific molecular targets and pathways. In biological systems, strontium ions released from the compound can interact with bone cells, promoting bone formation and inhibiting bone resorption. This dual action makes it a potential therapeutic agent for bone-related conditions.
相似化合物的比较
Similar Compounds
Strontium chloride: Another strontium compound with similar applications in medicine and industry.
Strontium carbonate: Used in the production of ceramics and glass.
Strontium nitrate: Employed in pyrotechnics and as a red colorant in fireworks.
Uniqueness
Strontium acetylacetonate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to release strontium ions in a controlled manner distinguishes it from other strontium compounds.
属性
CAS 编号 |
12193-47-4 |
|---|---|
分子式 |
C10H14O4Sr |
分子量 |
285.84 g/mol |
IUPAC 名称 |
strontium;(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Sr/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b4-3+;4-3-; |
InChI 键 |
UMBFGWVRZIHXCK-OHSCNOFNSA-L |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2] |
手性 SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sr+2] |
规范 SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2] |
Key on ui other cas no. |
12193-47-4 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


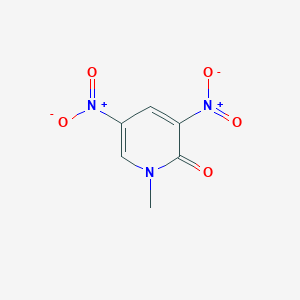
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
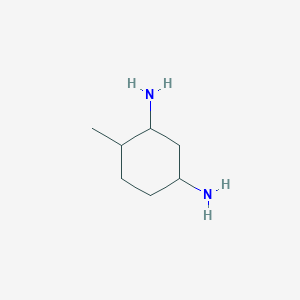
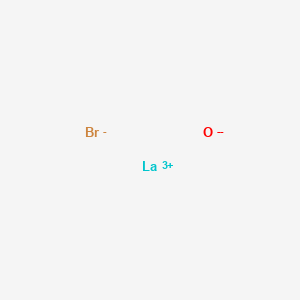
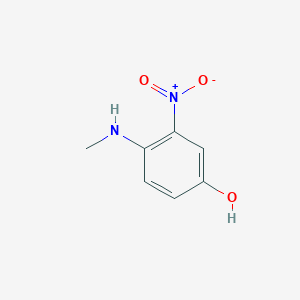
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
